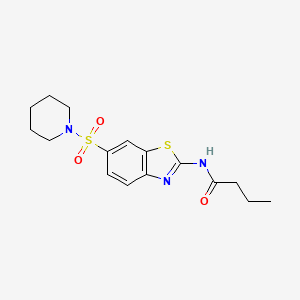

![molecular formula C8H8BrN3 B2463699 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine CAS No. 1341034-59-0](/img/structure/B2463699.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

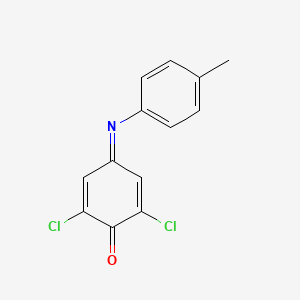

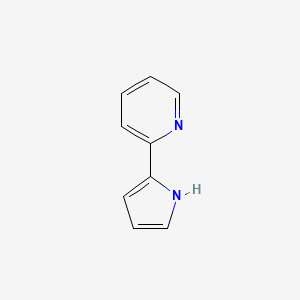

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of imidazo[1,2-a]pyrazine, which is a class of valuable heterocyclic scaffolds in organic synthesis and drug development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine can be represented by the SMILES stringBrC1=CN2C(C(C)=C1)=NC=C2 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3 .

Scientific Research Applications

Heterocyclic Chemistry and Phleomycin Amplification

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is involved in the synthesis of heterocyclic compounds. A study by Barlin and Ireland (1984) explored its use in preparing 1H-imidazo[4,5-b]pyrazines, which demonstrated slight activity as amplifiers of the antibiotic phleomycin (Barlin & Ireland, 1984).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been synthesized for their potential as bronchodilators. Bonnet et al. (1992) identified 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile as a potent compound in this category, showing significant bronchodilatory effects without central nervous system stimulatory effects (Bonnet et al., 1992).

Cardiovascular and Respiratory Effects

Research by Sablayrolles et al. (1984) found that 5-bromoimidazo[1,2-alpha]pyrazine, a related compound, displayed positive chronotropic and inotropic properties in cardiac tissues and showed potential as a bronchodilator (Sablayrolles et al., 1984).

Anticancer Research

Kayagil and Demirayak (2011) synthesized 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activities, highlighting the potential of this chemical structure in cancer treatment (Kayagil & Demirayak, 2011).

Solar Energy and Material Science

In the field of material science, particularly solar energy, derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine have been utilized. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the versatility of this compound in developing renewable energy technologies (Zhou et al., 2010).

Apoptotic Effects in Cancer Research

The apoptotic effects of imidazo[1,2-a]pyrazine derivatives, including those similar to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, were studied by Zurbonsen et al. (1997). These compounds induced apoptosis in the human Dami cell line, indicating their potential use in cancer therapy (Zurbonsen et al., 1997).

Green Chemistry and Sustainable Practices

Rao et al. (2018) developed a catalyst-free synthesis method for imidazo[1,2-a]pyrazines, including derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine, underlining the importance of green chemistry in the sustainable development of pharmaceuticals and materials (Rao et al., 2018).

Future Directions

properties

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKWGWBYZKBJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

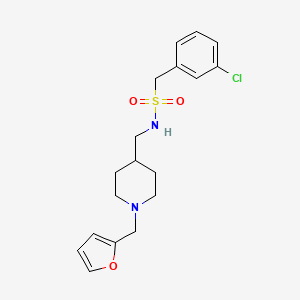

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)

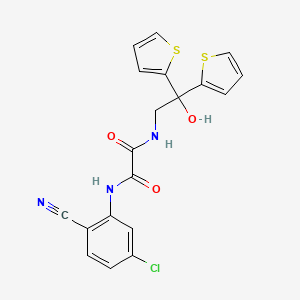

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)

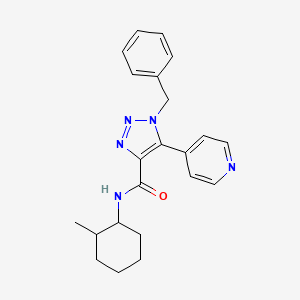

![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)